molecular formula C13H13N3O4 B2418017 N-([2,2'-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034339-01-8

N-([2,2'-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2418017
CAS No.: 2034339-01-8
M. Wt: 275.264
InChI Key: GUBXKMHXVGFLST-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features a bifuran moiety linked to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide typically involves the reaction of 2,2’-bifuran with an appropriate imidazolidine derivative. One common method includes the protection of the 5 and 5’ positions of 2,2’-bifuran with bulky silyl groups, followed by the formation of the desired polycyclic structure through a series of reactions including ring-opening and re-cyclization steps . The reaction conditions often involve the use of microwave-assisted synthesis to optimize yields and reaction times .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to scale up the synthesis process. This approach allows for better control over reaction conditions and improved safety compared to batch processes. The use of microwave-assisted synthesis can also be adapted for industrial-scale production to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the bifuran moiety can lead to the formation of bifuran dicarboxylic acids, while reduction can yield bifuran alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide is unique due to its combination of a bifuran moiety with an imidazolidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c17-12-14-5-6-16(12)13(18)15-8-9-3-4-11(20-9)10-2-1-7-19-10/h1-4,7H,5-6,8H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBXKMHXVGFLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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